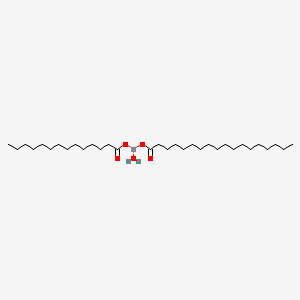
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate is a chemical compound with a complex structure that includes a sodium ion, a methoxyethyl group, a methylphenyl group, and a sulphonylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate typically involves the reaction of 2-methoxyethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-ethoxyethyl ((4-methylphenyl)sulphonyl)carbamate
- Sodium 2-propoxyethyl ((4-methylphenyl)sulphonyl)carbamate
- Sodium 2-butoxyethyl ((4-methylphenyl)sulphonyl)carbamate
Uniqueness
Sodium 2-methoxyethyl ((4-methylphenyl)sulphonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
84712-85-6 |
|---|---|
Molecular Formula |
C11H14NNaO5S |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
sodium;N-(2-methoxyethyl)-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO5S.Na/c1-9-3-5-10(6-4-9)18(15,16)12(11(13)14)7-8-17-2;/h3-6H,7-8H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
DUWWGYBNJNHGDS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)





